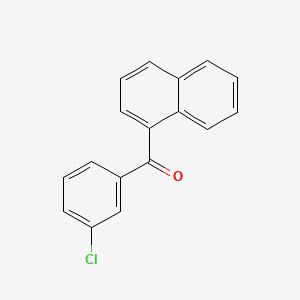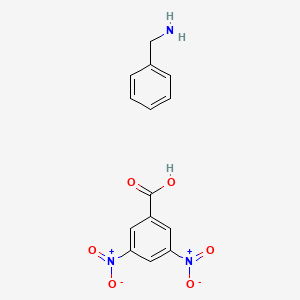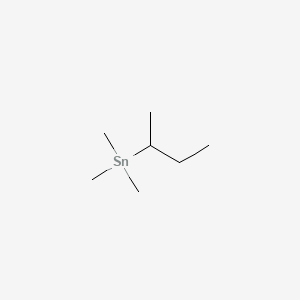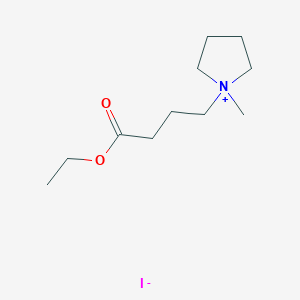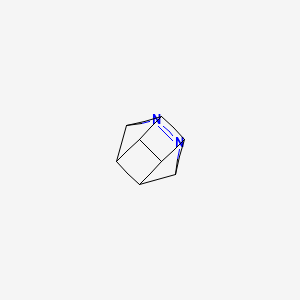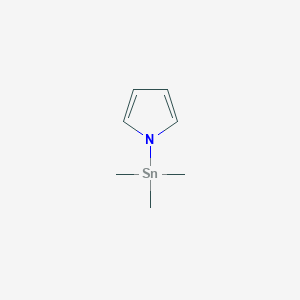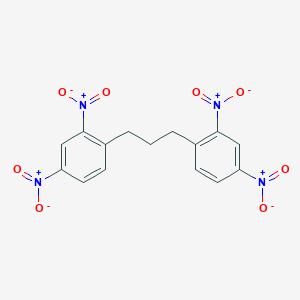
1,1'-(Propane-1,3-diyl)bis(2,4-dinitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrobenzene groups connected by a propane-1,3-diyl linker
Métodos De Preparación
The synthesis of 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) typically involves the reaction of 2,4-dinitrochlorobenzene with propane-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research into the compound’s derivatives could lead to the discovery of new pharmaceuticals or therapeutic agents.
Mecanismo De Acción
The mechanism by which 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) exerts its effects depends on the specific application and reaction. In reduction reactions, the nitro groups are reduced to amino groups through the transfer of electrons and protons. In substitution reactions, nucleophiles attack the electron-deficient aromatic ring, displacing the nitro groups. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparación Con Compuestos Similares
1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) can be compared to other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(2,4-dinitrobenzene): Similar structure but with an ethane linker instead of propane.
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene): Similar structure but with a butane linker.
1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea): Similar linker but different functional groups (thiourea instead of nitro).
The uniqueness of 1,1’-(Propane-1,3-diyl)bis(2,4-dinitrobenzene) lies in its specific combination of the propane-1,3-diyl linker and the 2,4-dinitrobenzene groups, which confer distinct reactivity and properties .
Propiedades
Número CAS |
20899-75-6 |
|---|---|
Fórmula molecular |
C15H12N4O8 |
Peso molecular |
376.28 g/mol |
Nombre IUPAC |
1-[3-(2,4-dinitrophenyl)propyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C15H12N4O8/c20-16(21)12-6-4-10(14(8-12)18(24)25)2-1-3-11-5-7-13(17(22)23)9-15(11)19(26)27/h4-9H,1-3H2 |
Clave InChI |
JROVLLHHOCLUTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


